5-Methyl-2-(2-nitrophenyl)oxazole

描述

Significance of Oxazole (B20620) Derivatives in Contemporary Medicinal Chemistry and Organic Synthesis

Oxazole derivatives are a class of heterocyclic compounds that have garnered immense interest in medicinal chemistry and organic synthesis due to their wide-ranging applications and versatile chemical nature. tandfonline.comnih.gov The oxazole nucleus is a key structural motif found in numerous biologically active natural products and synthetic compounds. nih.gov Its five-membered aromatic ring, containing both nitrogen and oxygen atoms, can readily engage with various enzymes and receptors in biological systems through non-covalent interactions, leading to a broad spectrum of biological activities. tandfonline.comtandfonline.com

In medicinal chemistry, the oxazole scaffold is considered a "privileged structure" and a valuable lead molecule in drug discovery. tandfonline.com Researchers have successfully developed oxazole-containing compounds with a remarkable diversity of therapeutic properties, including:

Anti-inflammatory nih.gov

Anticancer nih.govontosight.ai

Antimicrobial nih.gov

Antiviral nih.gov

Antidiabetic nih.gov

The interest in the biological applications of oxazoles has grown significantly, making them a popular platform for the development of novel therapeutic agents. nih.gov

In organic synthesis, oxazoles are highly valued as versatile intermediates. acs.org Their unique structure allows for various chemical transformations. For example, they can participate in Diels-Alder reactions to form pyridines, which are precursors to essential molecules like vitamin B6. wikipedia.org The different positions on the oxazole ring (C2, C4, and C5) can be functionalized, providing access to a wide array of complex molecular architectures. researchgate.net The development of efficient synthetic methods, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, has further expanded the utility of oxazoles in the construction of intricate organic molecules for materials science and pharmaceutical development. acs.orgorganic-chemistry.org

Historical Development and Evolution of Research on Substituted Oxazole Scaffolds

The synthesis of the oxazole ring has been a subject of chemical research for over a century, leading to the development of several classic and modern synthetic methodologies. The first preparation of an oxazole was reported in 1947. nih.gov Early methods, which are still in use today, are often named after their developers.

Key classical synthetic routes include:

Robinson-Gabriel Synthesis: This involves the cyclization and dehydration of α-acylamino ketones.

Fischer Oxazole Synthesis: This method utilizes the reaction of α-haloketones with formamide. wikipedia.org

van Leusen Reaction: Developed in 1972, this is a popular one-step method that reacts aldehydes with tosylmethyl isocyanide (TosMIC) to create 5-substituted oxazoles. nih.govijpsonline.com

Bredereck Reaction: This approach synthesizes 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com

Over the years, research has focused on developing more efficient, versatile, and environmentally friendly "green" synthetic approaches. ijpsonline.com Modern advancements have introduced a variety of new strategies:

Metal-Catalyzed Reactions: Palladium-catalyzed methods have been established for the one-step synthesis of oxazoles from simple amides and ketones via C-H activation pathways. acs.org Silver-catalyzed reactions have also been developed, for instance, in the synthesis of isoquinolones through an oxazole ring-opening reaction. acs.org

Photocatalysis: Visible-light photocatalysis enables the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature, offering a more sustainable approach. organic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis: These techniques are employed to accelerate reaction times and improve yields, aligning with the principles of green chemistry. ijpsonline.com

This continuous evolution of synthetic methods has made a wide range of substituted oxazole scaffolds more accessible, facilitating their exploration in various scientific disciplines. researchgate.net

Overview of the Academic Research Landscape for 5-Methyl-2-(2-nitrophenyl)oxazole and Closely Related Compounds

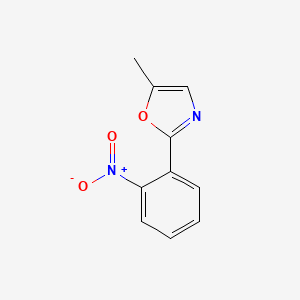

This compound is a specific substituted oxazole that serves primarily as a chemical intermediate and building block in organic synthesis. calpaclab.com Its structure features a methyl group at the 5-position of the oxazole ring and a nitrophenyl substituent at the 2-position, which dictates its reactivity and potential applications.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 52829-70-6 | calpaclab.com |

| Molecular Formula | C₁₀H₈N₂O₃ | calpaclab.com |

| Molecular Weight | 204.18 g/mol | calpaclab.com |

| Appearance | Solid | chemicalbook.com |

| Purity | ≥98% | calpaclab.com |

A documented synthesis of this compound involves the cyclization of 2-nitro-N-(2-oxopropyl)benzamide. chemicalbook.com In this procedure, the starting benzamide (B126) is treated with phosphorus oxychloride, which acts as a dehydrating and cyclizing agent. The reaction is heated, and after workup and purification, yields the target This compound as a solid. chemicalbook.com

The academic interest in this compound and its close relatives often lies in their utility as precursors for more complex molecules. For example, the related compound 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole has been identified as an important intermediate in the synthesis of anthranilamide insecticides. lsu.edu The nitro group on the phenyl ring is a key functional group that can be readily transformed, for instance, through reduction to an amine, which can then undergo further reactions to build larger molecular frameworks. The oxazole or oxazoline (B21484) ring itself can be a stable part of the final molecule or can be designed to open under specific conditions to yield other functionalities. acs.org

Research on related structures, such as other substituted 2-phenyloxazoles, has explored their participation in dearomative cycloaddition reactions to create novel three-dimensional molecular scaffolds, which are of high interest in drug discovery. acs.org While direct and extensive biological studies on This compound itself are not widely published, its classification as a "Protein Degrader Building Block" by some chemical suppliers suggests its potential use in the synthesis of bifunctional molecules like PROTACs (Proteolysis-targeting chimeras), an emerging therapeutic modality. calpaclab.com

Structure

3D Structure

属性

IUPAC Name |

5-methyl-2-(2-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-11-10(15-7)8-4-2-3-5-9(8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAARHWYECEAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650076 | |

| Record name | 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52829-70-6 | |

| Record name | 5-Methyl-2-(2-nitrophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactivity and Transformations of 5 Methyl 2 2 Nitrophenyl Oxazole and Analogues

Cycloaddition Reactions of Oxazole (B20620) Derivatives

Oxazoles can act as dienes in Diels-Alder reactions, a property that has been extensively utilized in the synthesis of pyridines and furans. researchgate.net The reactivity of the oxazole ring in cycloaddition reactions is significantly influenced by the substituents on the ring. pharmaguideline.com

High Pressure Diels-Alder Reactions with Ethylenic Dienophiles

The Diels-Alder reaction of oxazoles with ethylenic dienophiles often requires forcing conditions, such as high pressure, to proceed efficiently. Research on analogues, such as 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole, has shown that high pressure significantly enhances the yields of the corresponding cycloadducts. In these reactions, the oxazole acts as the diene component, reacting with dienophiles like N-methylmaleimide and N-phenylmaleimide. The application of high pressure not only improves the yield but can also influence the subsequent reactions of the initially formed adduct, such as the elimination of methanol (B129727) to form 3-hydroxypyridine (B118123) derivatives. The stereospecificity of the Diels-Alder reaction is generally maintained under these conditions. It is reasonable to extrapolate that 5-Methyl-2-(2-nitrophenyl)oxazole would undergo similar high-pressure Diels-Alder reactions with ethylenic dienophiles. The electron-withdrawing nature of the 2-nitrophenyl group might influence the reactivity of the oxazole diene system.

Formation of Formal [3+2] Cycloadducts via Zwitterionic Mechanisms

Studies on Ring-Opening Reactions and Subsequent Rearrangements

The oxazole ring, while aromatic, can undergo ring-opening reactions under various conditions, leading to the formation of other cyclic or acyclic structures. wikipedia.org These reactions are often catalyzed by acids or transition metals.

Recent studies have demonstrated the silver(I)-catalyzed intramolecular cyclization and ring-opening of oxazole derivatives to synthesize isoquinolones. acs.org In this process, the nitrogen atom of the oxazole ring acts as a nucleophile, attacking a silver-activated alkyne. This is followed by a ring-opening of the oxazole moiety, facilitated by the presence of water, to form the isoquinolone core. acs.org While this specific intramolecular reaction requires a suitably positioned alkyne group, it highlights the susceptibility of the oxazole ring to nucleophilic attack and subsequent cleavage under Lewis acid catalysis. It is conceivable that this compound, in the presence of appropriate catalysts and reacting partners, could undergo analogous ring-opening and rearrangement sequences. For instance, acid-catalyzed ring-opening of other heterocyclic systems, such as cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-enes, has been shown to proceed via cleavage of the C-O bond. nih.gov

Functional Group Transformations on the Nitrophenyl and Oxazole Substructures

The presence of a nitro group and a substituted oxazole ring in this compound allows for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives.

The reduction of the nitro group is a common and well-studied transformation in organic synthesis. researchgate.net A variety of reagents can be employed to reduce aromatic nitro compounds to the corresponding anilines. For sensitive substrates, milder reducing agents such as tin(II) chloride are often preferred to avoid unwanted side reactions, such as the cleavage of the isoxazole (B147169) ring in related systems. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon is another effective method. The resulting amino group can then be further functionalized, for example, through acylation.

The oxazole ring itself can also undergo functional group transformations. Electrophilic substitution on the oxazole ring typically occurs at the C5 position, especially when activating groups are present. tandfonline.com Nucleophilic substitution is rarer and generally requires a good leaving group at the C2 position. tandfonline.com Given the substitution pattern of this compound, direct electrophilic attack on the oxazole ring might be challenging due to the deactivating effect of the 2-nitrophenyl group. However, transformations of the methyl group at the C5 position or reactions involving the oxazole nitrogen are plausible synthetic routes to new analogues.

Advanced Computational Chemistry and Molecular Modeling Approaches in the Study of 5 Methyl 2 2 Nitrophenyl Oxazole

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Methyl-2-(2-nitrophenyl)oxazole, docking simulations are pivotal in identifying potential protein targets and elucidating the specific interactions that govern the ligand-receptor binding. This method is often the first step in virtual screening and lead optimization processes.

The primary goal of docking this compound into the active site of a potential receptor, such as an enzyme or a protein involved in a disease pathway, is to determine its binding affinity and mode. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, each of which is assigned a score based on a scoring function. This score, often an estimation of the binding energy, helps in ranking the potential efficacy of the ligand.

Detailed research findings from docking studies on analogous oxazole (B20620) derivatives have shown that the binding is often stabilized by a network of interactions. For this compound, it is anticipated that the nitro group could act as a hydrogen bond acceptor, while the oxazole ring and the phenyl group could engage in hydrophobic and π-π stacking interactions with the amino acid residues of the target protein. nih.govresearchgate.netbioinformation.net

Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | LYS78 (Backbone NH) | 2.9 |

| Hydrogen Bond | GLU95 (Side Chain C=O) | 3.1 |

| π-π Stacking | PHE145 | 3.8 |

| Hydrophobic | LEU25, VAL33, ILE143 | - |

| Binding Affinity (kcal/mol) | -8.5 |

Disclaimer: The data in this table is illustrative and represents typical results expected from a molecular docking study. It is not based on actual experimental data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Following the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the atomic motions of the system, MD can assess the stability of the predicted binding pose and the conformational changes in both the ligand and the receptor upon binding.

For the this compound-protein complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The analysis of the simulation trajectory can reveal crucial information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site. Furthermore, root-mean-square fluctuation (RMSF) analysis can pinpoint flexible regions of the protein that may be important for its function or for the binding of the ligand.

MD simulations on similar heterocyclic compounds have demonstrated that these molecules can maintain stable interactions within the binding pocket of their targets. nih.gov It is expected that an MD simulation of this compound would confirm the stability of the key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, providing a more realistic and robust model of the binding event.

Illustrative MD Simulation Parameters and Key Findings for this compound-Protein Complex

| Parameter | Value/Observation |

| Simulation Time | 100 ns |

| Average Ligand RMSD | 1.5 Å |

| Average Protein Backbone RMSD | 2.0 Å |

| Key Stable Interactions | Hydrogen bonds with LYS78, π-π stacking with PHE145 |

| Conformational Changes | Minor fluctuations in a loop region near the binding site |

Disclaimer: The data in this table is illustrative and represents typical results expected from a molecular dynamics simulation study. It is not based on actual experimental data for this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. tandfonline.com For this compound, DFT can be employed to calculate a range of molecular properties that are critical for its biological activity.

These calculations can determine the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. The MEP map visually represents the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly useful for predicting sites of potential intermolecular interactions, such as hydrogen bonding.

For this compound, DFT calculations would likely reveal a high electron density around the oxygen and nitrogen atoms of the oxazole ring and the nitro group, indicating their potential to act as hydrogen bond acceptors. The analysis of frontier orbitals can provide insights into its reactivity in potential metabolic transformations. researchgate.net

Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Dipole Moment | 4.2 D |

| Most Electronegative Region (from MEP) | Oxygen atoms of the nitro group |

Disclaimer: The data in this table is illustrative and represents typical results expected from a DFT study. It is not based on actual experimental data for this compound.

Free Binding Energy Calculations (e.g., MM/PBSA) for Ligand-Target Affinity

While molecular docking provides a rapid estimation of binding affinity, more accurate calculations of the free energy of binding are often desired. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to calculate the binding free energy of a ligand to a protein. nih.govnih.gov This method combines the molecular mechanics energies from an MD simulation with a continuum solvation model.

The MM/PBSA calculation involves extracting snapshots from the MD trajectory of the ligand-protein complex and calculating the free energy for the complex, the free receptor, and the free ligand. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand. This energy can be further decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy.

This detailed energy decomposition can reveal the key driving forces for the binding of this compound to its target. For instance, it can quantify the contributions of the specific hydrogen bonds and hydrophobic interactions observed in the docking and MD simulations, providing a more profound understanding of the binding mechanism. researchgate.netresearchgate.net

Illustrative MM/PBSA Binding Free Energy Decomposition for this compound

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -35.2 |

| Electrostatic Energy | -18.5 |

| Polar Solvation Energy | +25.8 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -32.0 |

Disclaimer: The data in this table is illustrative and represents typical results expected from an MM/PBSA calculation. It is not based on actual experimental data for this compound.

Sophisticated Analytical and Spectroscopic Characterization Methodologies in Oxazole Compound Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of 5-Methyl-2-(2-nitrophenyl)oxazole.

In the ¹H NMR spectrum of a related compound, (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, distinct signals corresponding to different protons within the molecule are observed. For instance, an exchangeable singlet appearing at 11.28 ppm is attributed to the hydroxyl proton. mdpi.com Methyl groups typically appear as sharp singlets in the upfield region of the spectrum, as exemplified by the signals at 2.23 and 2.48 ppm for two different methyl groups in the aforementioned triazole derivative. mdpi.com Protons on the aromatic ring, influenced by the electronic effects of substituents, often present as doublets. In the case of the 4-nitrophenyl group, two doublets are seen at 7.92 and 8.41 ppm, with a coupling constant (J) of 9.1 Hz, indicative of ortho-coupling between adjacent protons. mdpi.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbon atom of a C=N-OH group in the triazole oxime is found at a downfield chemical shift of 154.2 ppm. mdpi.com Methyl carbons are observed at much higher field, at 15.8 and 17.3 ppm. mdpi.com The aromatic carbons of the nitrophenyl ring appear at distinct chemical shifts, with C1 and C4 resonating at 145.8 and 152.9 ppm, respectively. mdpi.com While specific data for this compound is not detailed in the provided search results, the principles of NMR analysis on similar structures provide a strong framework for its characterization.

Table 1: Representative NMR Data for a Structurally Related Compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 11.28 | s (exch.) | OH |

| ¹H | 8.41 | d, J = 9.1 Hz | Ar-H |

| ¹H | 7.92 | d, J = 9.1 Hz | Ar-H |

| ¹H | 2.48 | s | CH₃ |

| ¹H | 2.23 | s | CH₃ |

| ¹³C | 154.2 | - | C=N-OH |

| ¹³C | 152.9 | - | Ar-C |

| ¹³C | 145.8 | - | Ar-C |

| ¹³C | 17.3 | - | CH₃ |

| ¹³C | 15.8 | - | CH₃ |

Data is for (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime and is illustrative of the types of signals expected. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For oxazole-containing compounds, characteristic IR absorption bands can be observed. For example, in the IR spectrum of 5-methyl-2-(pyridin-3-yl)-4,5-dihydrooxazole, absorption bands are noted at 2924, 2854, 1730, 1652, 1458, 1377, 1278, 1114, 965, and 811 cm⁻¹. rsc.org The bands in the higher frequency region (2854-2924 cm⁻¹) are typically associated with C-H stretching vibrations. The strong band at 1652 cm⁻¹ is likely due to the C=N stretching of the oxazole (B20620) ring. rsc.org

For a compound containing a nitro group, such as this compound, characteristic strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the NO₂ group would be expected, typically in the ranges of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹.

Mass Spectrometry Techniques (e.g., ESI-MS)

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing organic molecules. In the analysis of 5-methyl-2-(4-nitrophenyl)-4,5-dihydrooxazole, a related compound, the mass spectrum shows a molecular ion peak (M+) at m/z 206.1. rsc.org This corresponds to the molecular weight of the compound. Other fragment ions are also observed at m/z 162.0, 117.1, 116.0, 89.0, and 76.0, which provide information about the fragmentation pattern of the molecule and can help in structural elucidation. rsc.org For this compound, which has a molecular formula of C₁₀H₈N₂O₃, the expected molecular weight is approximately 204.18 g/mol . scbt.comchemicalbook.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. For this compound (C₁₀H₈N₂O₃), the theoretical elemental composition can be calculated. scbt.comchemicalbook.com This analytical method serves as a critical check for the purity and correctness of the assigned molecular formula.

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC, MPLC)

Chromatographic techniques are essential for the purification and assessment of the purity of chemical compounds. Thin-layer chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. mdpi.com For the purification of this compound, medium-pressure liquid chromatography (MPLC) has been employed. chemicalbook.com In a documented synthesis, the crude product was purified by MPLC using a gradient of 20-50% ethyl acetate (B1210297) in pentane (B18724) as the eluent. chemicalbook.com High-performance liquid chromatography (HPLC) is another powerful technique for both analytical and preparative purposes, offering high resolution and sensitivity for separating and quantifying components in a mixture. Column chromatography, a more traditional method, is also widely used for purification, often with solvent systems like a hexane/ethyl acetate mixture. rsc.org

Future Research Trajectories and Translational Implications for 5 Methyl 2 2 Nitrophenyl Oxazole Derivatives

Rational Design and Synthesis of Next-Generation Analogs with Optimized Biological Profiles

The foundation for developing novel therapeutics from the 5-Methyl-2-(2-nitrophenyl)oxazole core lies in the rational design and synthesis of next-generation analogs. The goal is to systematically modify the parent structure to enhance potency, selectivity, and pharmacokinetic properties. Key to this endeavor is the exploration of structure-activity relationships (SAR), which delineate how specific chemical modifications influence biological activity.

Future synthetic strategies will likely focus on several key areas of the molecule. Modifications to the nitrophenyl ring, such as altering the position of the nitro group or introducing other substituents (e.g., halogens, alkyl, or alkoxy groups), could significantly impact electronic properties and binding interactions with biological targets. Similarly, derivatization at the methyl group of the oxazole (B20620) ring could be explored to modulate lipophilicity and metabolic stability.

The synthesis of such analogs can be achieved through established and innovative organic chemistry methodologies. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, have proven effective for the functionalization of oxazole rings. korea.ac.kr These methods allow for the precise introduction of diverse substituents, facilitating the creation of a library of novel compounds for biological screening. A general synthetic approach might involve the initial construction of the core this compound structure, followed by a series of derivatization steps to introduce chemical diversity.

Illustrative Table of Potential Analog Modifications:

| Modification Site | Potential Substituents | Anticipated Impact |

| Nitrophenyl Ring | -Cl, -F, -Br, -OCH3, -CF3 | Modulation of electronic properties, target binding affinity |

| Methyl Group | -CH2OH, -CH2NH2, -Cyclopropyl | Alteration of solubility, metabolic stability, and steric interactions |

| Oxazole Ring | Bioisosteric replacement (e.g., thiazole (B1198619), imidazole) | Investigation of the importance of the oxazole core for activity |

In-depth Mechanistic Investigations of Action Pathways and Molecular Targets

A critical aspect of advancing this compound derivatives as therapeutic candidates is the elucidation of their mechanism of action. Understanding how these compounds exert their biological effects at a molecular level is paramount for rational drug development and for identifying potential on- and off-target effects.

Initial mechanistic studies would likely involve broad phenotypic screening to identify the general biological processes affected by these compounds. Subsequently, more focused investigations would aim to pinpoint specific molecular targets. Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be employed to identify binding partners of the active compounds.

Furthermore, the role of the nitro group in the biological activity of these derivatives warrants thorough investigation. In some classes of compounds, a nitroaromatic moiety can be bioreduced to generate reactive nitrogen species, which can contribute to the therapeutic effect or potential toxicity. nih.gov Therefore, studying the metabolic fate of the nitro group within the cellular environment will be crucial. The potential for these compounds to act as inhibitors of enzymes such as topoisomerases, as has been observed for other nitrophenyl-containing heterocyclic compounds, should also be explored. researchgate.net

Exploration of Novel Therapeutic Applications Beyond Current Findings

While the initial therapeutic focus for novel compounds is often in areas like oncology or infectious diseases, the structural features of this compound derivatives suggest a broader potential. The oxazole scaffold is a privileged structure found in a variety of biologically active molecules, including anti-inflammatory, antimicrobial, and neurological agents. mdpi.com

Future research should therefore cast a wide net in exploring the therapeutic utility of these derivatives. High-throughput screening against a diverse panel of cell lines and disease models could uncover unexpected activities. For instance, the anti-inflammatory potential could be assessed in models of autoimmune diseases, while antimicrobial activity could be tested against a panel of clinically relevant pathogens, including drug-resistant strains. nih.gov The exploration of their effects on ion channels or G-protein coupled receptors could also open up new avenues in the treatment of cardiovascular or central nervous system disorders.

Development of Structure-Based Drug Design (SBDD) Strategies Leveraging Computational Insights

To accelerate the drug discovery process and enhance the efficiency of lead optimization, the integration of computational methods is indispensable. Structure-based drug design (SBDD) strategies, which rely on the three-dimensional structure of the biological target, can provide invaluable insights for the rational design of more potent and selective inhibitors. researchgate.net

Once a molecular target for the this compound derivatives has been identified and its structure determined (e.g., through X-ray crystallography or cryo-electron microscopy), computational docking studies can be performed. These simulations can predict the binding mode of the compounds within the active site of the target, highlighting key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

This information can then be used to guide the design of new analogs with improved complementarity to the binding site. For example, if a hydrophobic pocket is identified in the target, analogs with larger, more lipophilic substituents could be synthesized. Conversely, if a hydrogen bond donor or acceptor on the target is not engaged, modifications can be made to the ligand to introduce the appropriate functional group. This iterative cycle of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for modern drug discovery. purdue.edu

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 5-Methyl-2-(2-nitrophenyl)oxazole?

- Methodology : The compound can be synthesized via cyclodehydration of intermediates derived from nitrobenzaldehyde derivatives. For example, heating m-nitrobenzaldehyde with dimethyl aminoacetal in concentrated sulfuric acid and phosphorus pentoxide (P₂O₅) at 180°C yields nitrophenyloxazole derivatives. Reaction optimization should focus on acid concentration, temperature control (e.g., 100°C for intermediate formation, 180°C for cyclization), and purification via ethanol recrystallization to enhance yield and purity .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Analyze proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.5–3.5 ppm) and carbon signals (e.g., oxazole ring carbons at δ 150–160 ppm). Compare with published spectra of analogous oxazoles .

- IR Spectroscopy : Identify characteristic stretches (e.g., C=N at ~1600 cm⁻¹, nitro group at ~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What are the thermal stability and decomposition profiles of this compound under varying conditions?

- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points, decomposition temperatures, and phase transitions. For related nitrophenyl compounds, decomposition typically occurs above 200°C, with stability influenced by crystallinity and substituent effects .

Advanced Research Questions

Q. How can polymorph screening be systematically conducted for this compound?

- Methodology :

- Polymer Heteronuclei Screening : Use combinatorial libraries of cross-linked polymers to nucleate different polymorphs from a single solvent system. High-throughput crystallization (e.g., via robotic workflows) combined with Raman spectroscopy and microscopy enables rapid identification of polymorphic forms .

- Antisolvent Techniques : Introduce water or other antisolvents to acetone solutions to induce crystallization under controlled evaporation, followed by automated PXRD analysis to detect polymorphic mixtures .

Q. What computational and experimental approaches resolve contradictions in polymorph identification from PXRD data?

- Methodology :

- VC-xPWDF Method : Apply variable-cell experimental powder difference refinement to match experimental PXRD patterns with simulated diffractograms of predicted crystal structures. This method improves accuracy in distinguishing polymorphs, even in mixed-phase samples .

- Le Bail Refinement : Use powder X-ray diffraction data to refine unit cell parameters (e.g., a = 13.6000(5) Å, b = 6.8564(2) Å for benzimidazole analogs) and assess phase purity through profile fitting .

Q. How can molecular dynamics (MD) and density functional theory (DFT) predict the reactivity and stability of polymorphs?

- Methodology :

- DFT Calculations : Optimize molecular geometries and calculate lattice energies to rank polymorph stability. For example, ROY (a structurally related compound) exhibits six stable polymorphs with energy differences <2 kJ/mol, requiring precise computational modeling .

- MD Simulations : Simulate crystallization pathways under varying thermodynamic conditions (e.g., temperature gradients, solvent effects) to identify kinetic vs. thermodynamic polymorphs .

Methodological Considerations for Data Contradictions

Q. How to address discrepancies between experimental and computational polymorphic predictions?

- Resolution Strategy :

- Cross-validate computational models (e.g., Crystal Structure Prediction, CSP) with high-quality PXRD data. For example, automated workflows reduce human error in sample preparation, yielding more reproducible diffraction patterns for comparison .

- Reassess force fields in MD simulations if experimental lattice parameters (e.g., a = 6.9905(2) Å for alpha-benzimidazole) deviate >1% from predictions .

Q. What strategies mitigate challenges in synthesizing phase-pure crystalline forms?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。